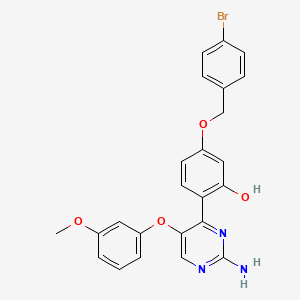

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol

Description

Properties

IUPAC Name |

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-bromophenyl)methoxy]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrN3O4/c1-30-17-3-2-4-19(11-17)32-22-13-27-24(26)28-23(22)20-10-9-18(12-21(20)29)31-14-15-5-7-16(25)8-6-15/h2-13,29H,14H2,1H3,(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDRIRLZHPYIJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Br)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a pyrimidine core with various functional groups, suggests diverse biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 484.37 g/mol. The presence of an amino group, methoxyphenoxy moiety, and bromobenzyl ether contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 484.37 g/mol |

| CAS Number | 903199-13-3 |

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets including enzymes and receptors involved in inflammatory pathways. Studies indicate that it may inhibit Immunoglobulin E (IgE) and Immunoglobulin G (IgG) receptor signaling cascades, which are crucial in mediating allergic reactions and inflammation .

Anti-inflammatory Activity

Research has demonstrated that 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol exhibits significant anti-inflammatory properties. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme over COX-1, which is beneficial in reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

In a study involving RAW 264.7 macrophages, this compound showed a marked reduction in lipopolysaccharide (LPS)-induced COX-2 gene expression, highlighting its potential as an anti-inflammatory agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it acts as a potent antiproliferative agent against various cancer cell lines, including FaDu cells (human pharyngeal squamous carcinoma). The IC50 value was recorded at approximately 1.73 μM, indicating strong cytotoxic effects .

Mechanistic studies revealed that the compound induces apoptosis and autophagy in cancer cells, as evidenced by increased levels of cleaved caspase-3 and LC3A/B proteins. Additionally, it was shown to impair cell migration and colony formation capabilities .

Case Studies

- Study on Antiproliferative Effects : A recent study evaluated the effects of this compound on FaDu cells, revealing significant cytotoxicity and induction of apoptotic pathways through various assays including DAPI staining and acridine orange staining .

- Anti-inflammatory Mechanism : Another study highlighted the selective inhibition of COX-2 by the compound, demonstrating its potential utility in treating inflammatory diseases while minimizing adverse effects associated with traditional NSAIDs .

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, particularly T-lymphoblastic cell lines, with reported values as low as 9 nM, highlighting its potency against cancer cells without adversely affecting non-cancerous cells.

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial properties. While specific mechanisms are still under exploration, its structural features indicate potential efficacy against various pathogens.

Anti-inflammatory Effects

Emerging evidence suggests that this compound can modulate inflammatory pathways by interfering with cytokine production in immune cells. This property could be beneficial for treating inflammatory diseases.

Table 2: Biological Activities Overview

| Activity | Evidence/Findings |

|---|---|

| Anticancer | Selective cytotoxicity towards T-lymphoblastic cells (CC₅₀ = 9 nM) |

| Antimicrobial | Potential efficacy against various pathogens (under investigation) |

| Anti-inflammatory | Modulation of cytokine production in immune cells |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the efficacy of this compound against specific cancer cell lines. The researchers noted that the compound's selective toxicity could be attributed to its ability to induce apoptosis in malignant cells while sparing healthy tissues.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of this compound. The results indicated that it effectively reduced the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating chronic inflammatory conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrimidine Derivatives

Key Observations:

Replacing bromine with fluorine () reduces molecular weight and may alter binding kinetics due to differences in van der Waals interactions .

Linker Flexibility: The phenoxy linker in the target compound (vs. direct phenyl in AP-3-OMe-Ph) introduces conformational flexibility, which could optimize interactions with target proteins like hACE2 .

Biological Activity Trends: AP-3-OMe-Ph demonstrates strong binding to the hACE2-S complex (ΔG = -8.2 kcal/mol), a critical target for SARS-CoV-2 entry . The target compound’s bromine substitution may further enhance binding via hydrophobic interactions.

Computational and Experimental Data

- Binding Affinity : Molecular docking studies (AutoDock4) on AP-3-OMe-Ph reveal stable binding at the hACE2-S interface, with key hydrogen bonds to Asp38 and Tyr83 residues . The target compound’s bromobenzyl group may form additional halogen bonds with hydrophobic pockets.

- Synthetic Accessibility : Analogues like BH26540 () are synthesized via Suzuki-Miyaura coupling, suggesting feasible routes for the target compound’s production .

Limitations and Contradictions

- and highlight divergent biological targets (tubulin vs. viral proteins), emphasizing the need for target-specific assays .

Q & A

Q. Key Considerations :

- Purify intermediates via column chromatography or recrystallization.

- Monitor reactions using TLC or HPLC to ensure stepwise completion .

Which spectroscopic and analytical techniques are essential for characterizing this compound?

Basic Question

A combination of methods is critical:

Advanced Tip : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in complex regions .

How can researchers optimize reaction conditions for introducing the 4-bromobenzyloxy group?

Advanced Question

Optimization involves:

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. less polar options (THF) for solubility and reaction rate .

- Temperature Control : Conduct reactions at 60–80°C to balance reactivity and side-product formation .

- Base Selection : Evaluate K₂CO₃ vs. Cs₂CO₃ for deprotonation efficiency without hydrolyzing sensitive groups .

Validation : Monitor by HPLC for intermediate purity (>95%) before proceeding .

What approaches are used to analyze structure-activity relationships (SAR) for this compound’s bioactivity?

Advanced Question

SAR studies focus on:

- Substituent Variations : Synthesize analogs with modified methoxy/bromo groups (e.g., 4-fluoro vs. 4-bromo) to assess electronic effects .

- Conformational Analysis : Use X-ray data to correlate ring planarity (e.g., pyrimidine distortion ≤0.036 Å) with activity .

- Hydrogen Bonding : Map intermolecular interactions (e.g., NH₂···O=C) to predict target binding .

- Biological Assays : Test analogs in enzyme inhibition or cell-based models to link structural features (e.g., bromine’s steric bulk) to potency .

Example : Replace the 4-bromobenzyl group with smaller halogens (Cl, F) to evaluate steric vs. electronic contributions .

How can contradictions in spectral data (e.g., NMR vs. HRMS) during characterization be resolved?

Advanced Question

Cross-Validation : Combine X-ray crystallography with NMR to resolve ambiguous assignments (e.g., overlapping aromatic protons) .

Dynamic Effects : Consider tautomerism or rotational barriers (e.g., hindered rotation of methoxy groups) causing split signals .

Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled analogs to simplify complex NMR spectra .

Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian09) .

Case Study : A discrepancy in NH₂ proton signals was resolved via X-ray data showing hydrogen bonding that deshielded the amino group .

What methods are recommended for validating the purity of synthetic intermediates?

Advanced Question

- Chromatography : Use HPLC with UV/Vis detection (λ = 254 nm) to quantify impurities (<0.5%) .

- Elemental Analysis : Confirm C, H, N, Br content within ±0.3% of theoretical values .

- Melting Point Consistency : Compare observed mp (e.g., 216–218°C) with literature to detect polymorphs .

- Mass Spectrometry : Ensure HRMS matches exact mass (e.g., 461.441 g/mol ± 0.001) .

Critical Step : Re-crystallize intermediates from EtOH/H₂O to remove residual catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.